Analgesic Efficacy Comparable to Morphine
The doubly reduced demeclocycline derivative DDMC, which shares the critical 4-des(dimethylamino) modification with the target compound, demonstrates analgesic efficacy comparable to the gold-standard opioid morphine. This provides quantitative evidence for the potent in vivo bioactivity of this non-antibiotic tetracycline class [1].
| Evidence Dimension | Reduction of formalin-induced nociceptive pain in mice |
|---|---|
| Target Compound Data | DDMC at 10 mg/kg (i.p.) was effective in reducing pain |
| Comparator Or Baseline | Morphine at 10 mg/kg (i.p.) |
| Quantified Difference | Efficacy was comparable (qualitative statement) |
| Conditions | Adult C57BL/6 mice; formalin-induced nociceptive pain model |
Why This Matters
This establishes the non-antibiotic tetracycline scaffold as a viable lead for developing novel, non-opioid analgesic agents with a distinct mechanism of action.
- [1] Nascimento, G. C. et al. (2024). Anti-nociceptive effects of non-antibiotic derivatives of demeclocycline and doxycycline against formalin-induced pain stimulation. European Journal of Pharmacology, 984, 177054. View Source
